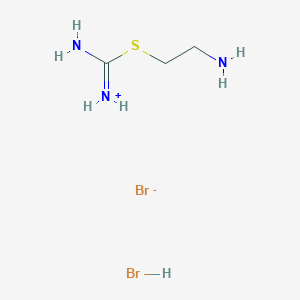
S-(2-Aminoethyl)isothiouronium bromide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: is a chemical compound with the molecular formula C3H11Br2N3S and a molar mass of 281.015 g/mol . It is known for its role as a reducing agent, particularly in the reduction of disulfide bonds . This compound is also referred to by several other names, including 2-aminoethyl carbamimidothioate dihydrobromide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)isothiouronium bromide hydrobromide typically involves the reaction of thiourea with 2-bromoethylamine hydrobromide. The process begins by mixing thiourea and isopropanol, followed by heating the mixture to 70°C. Subsequently, 2-bromoethylamine hydrobromide is added rapidly, causing the internal temperature to rise to 82°C. The reaction is maintained for 40 minutes before cooling to below 10°C, filtering, and washing with cold isopropanol and a small amount of ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems helps in achieving consistent results.
化学反应分析
Types of Reactions: S-(2-Aminoethyl)isothiouronium bromide hydrobromide undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminoethyl group.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include water, which facilitates the decomposition of the compound into thiol intermediates that act on disulfide bonds.
Substitution Reactions: Typical conditions involve the use of polar solvents and mild temperatures to promote nucleophilic substitution.
Major Products:
Reduction: The major products are thiol intermediates that result from the reduction of disulfide bonds.
Substitution: The products depend on the specific nucleophile used in the reaction.
科学研究应用
Chemistry: S-(2-Aminoethyl)isothiouronium bromide hydrobromide is widely used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds .
Biology: In biological research, this compound is used to create paroxysmal nocturnal hemoglobinuria (PNH)-like cells by treating red blood cells .
Medicine: The compound has radioprotective properties and is used to protect cells from the damaging effects of radiation . It also inhibits nitric oxide synthase (NOS), making it useful in studies related to nitric oxide pathways .
Industry: In industrial applications, this compound is used in the synthesis of various organic compounds and as a reagent in chemical manufacturing processes .
作用机制
The mechanism of action of S-(2-Aminoethyl)isothiouronium bromide hydrobromide involves its decomposition in water to form thiol intermediates. These intermediates act on disulfide bonds, reducing them to free thiols . Additionally, the compound inhibits nitric oxide synthase (NOS), affecting nitric oxide pathways and reducing the production of nitric oxide .
相似化合物的比较
2-Mercaptoethanol: A reducing agent with a free thiol group (-SH) that directly reduces disulfide bonds.
Dithiothreitol (DTT): Another reducing agent with two thiol groups that can reduce disulfide bonds more effectively than S-(2-Aminoethyl)isothiouronium bromide hydrobromide.
Uniqueness: this compound is unique in that it does not have a free thiol group but still acts as a reducing agent by decomposing into thiol intermediates in water . This property makes it distinct from other reducing agents like 2-mercaptoethanol and dithiothreitol.
属性
IUPAC Name |
[amino(2-aminoethylsulfanyl)methylidene]azanium;bromide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=[NH2+])N)N.Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

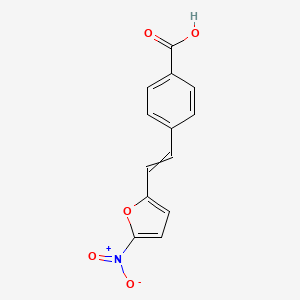
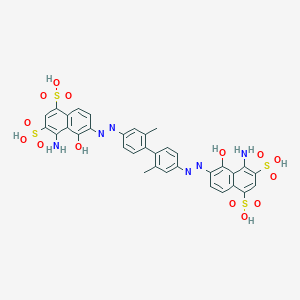
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

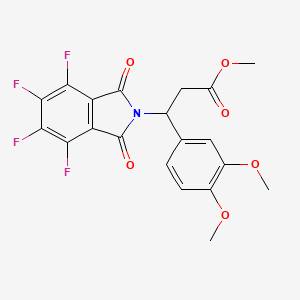
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

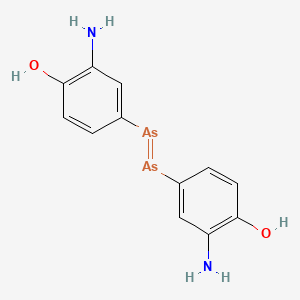
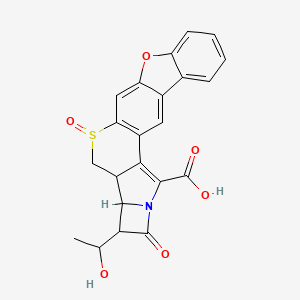
![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
